Sinigrin hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H18KNO10S2 |

|---|---|

Molecular Weight |

415.5 g/mol |

IUPAC Name |

potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate;hydrate |

InChI |

InChI=1S/C10H17NO9S2.K.H2O/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10;;/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18);;1H2/q;+1;/p-1/b11-6+;;/t5-,7-,8+,9-,10+;;/m1../s1 |

InChI Key |

IUBVMJHASFBYGW-WBMBWNLZSA-M |

Isomeric SMILES |

C=CC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.O.[K+] |

Canonical SMILES |

C=CCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.O.[K+] |

Synonyms |

myronate sinigrin sinigrin, monopotassium salt |

Origin of Product |

United States |

Foundational & Exploratory

Sinigrin Hydrate: A Technical Guide to its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinigrin, a glucosinolate found in cruciferous vegetables of the Brassicaceae family, has emerged as a promising phytochemical with significant anticancer potential. This technical guide provides an in-depth exploration of the molecular mechanisms through which sinigrin and its principal bioactive metabolite, allyl isothiocyanate (AITC), exert their effects on cancer cells. It has been demonstrated that sinigrin itself is a prodrug, which upon hydrolysis by the enzyme myrosinase, releases AITC, the primary mediator of its anticancer activities.[1][2] This document details the intricate signaling pathways modulated by sinigrin/AITC, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research in this field.

Core Mechanism of Action: From Prodrug to Potent Anticancer Agent

Sinigrin in its native form displays limited bioactivity.[1] Its therapeutic effects are almost entirely attributed to its enzymatic hydrolysis into AITC. This conversion can be catalyzed by myrosinase present in plant tissues upon damage or by enzymes produced by the human gut microflora.[3] AITC is a potent electrophile that interacts with and modulates the function of numerous intracellular targets, leading to the inhibition of cancer cell proliferation and survival.

Induction of Apoptosis

AITC is a potent inducer of apoptosis in a variety of cancer cell lines. This programmed cell death is orchestrated through the modulation of key signaling pathways:

-

The PI3K/AKT/mTOR Pathway: AITC has been shown to inhibit the phosphorylation of key components of the PI3K/AKT/mTOR pathway.[4] This signaling cascade is crucial for cell survival, proliferation, and growth. By downregulating the activity of PI3K, AKT, and mTOR, AITC effectively cuts off pro-survival signals, thereby sensitizing cancer cells to apoptosis.

-

The p53 and Bcl-2 Family Pathway: AITC can upregulate the expression of the tumor suppressor protein p53.[4] Activated p53 can then transcriptionally activate pro-apoptotic members of the Bcl-2 family, such as Bax, while downregulating the expression of anti-apoptotic members like Bcl-2.[4][5][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately executing apoptosis.[4]

-

The MAPK Pathway: AITC influences the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including JNK, ERK, and p38.[7][8] Activation of the JNK and p38 pathways is often associated with pro-apoptotic responses, while the role of ERK is more complex and can be cell-type dependent. AITC-mediated modulation of these pathways contributes to the overall apoptotic response.

Cell Cycle Arrest

AITC can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is achieved by:

-

Modulation of Cyclins and Cyclin-Dependent Kinases (CDKs): AITC has been observed to cause cell cycle arrest at the G1/S or G2/M checkpoints by downregulating the expression of key cell cycle regulatory proteins, including cyclins (e.g., Cyclin B1) and CDKs (e.g., CDK1).[9]

-

Induction of Cell Cycle Inhibitors: AITC can also induce the expression of CDK inhibitors, which bind to and inactivate cyclin-CDK complexes, thereby preventing the transition between cell cycle phases.

Anti-Metastatic Effects

Emerging evidence suggests that AITC can also inhibit the metastatic spread of cancer cells. This is accomplished through:

-

Inhibition of Matrix Metalloproteinases (MMPs): AITC has been shown to downregulate the expression and activity of MMPs, such as MMP-2 and MMP-9.[7] These enzymes are crucial for the degradation of the extracellular matrix, a key step in tumor invasion and metastasis.

-

Modulation of Cell Adhesion and Migration: AITC can interfere with signaling pathways that control cell adhesion and migration, further impeding the ability of cancer cells to metastasize.[10]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of sinigrin and AITC in various cancer cell lines.

Table 1: IC50 Values of Sinigrin in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| H460 | Lung Carcinoma | 60 | [11] |

| DU-145 | Prostate Cancer | 15.88 | [12][13] |

| HCT-15 | Colon Adenocarcinoma | 21.42 | [12][13] |

| A-375 | Melanoma | 24.58 | [12][13] |

| HL60 (with myrosinase) | Promyelocytic Leukemia | 2.71 µM | [1] |

Table 2: IC50 Values of Allyl Isothiocyanate (AITC) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| H1299 | Non-small cell lung cancer | 5 | [3] |

| A549 | Non-small cell lung cancer | 10 | [3] |

| HL60/S | Promyelocytic leukemia | 2.0 ± 0.3 | [3] |

| HL60/AR | Doxorubicin-resistant leukemia | 4.1 ± 0.4 | [3] |

| GBM 8401 | Malignant glioma | 9.25 ± 0.69 | [3] |

| MCF-7 | Breast Cancer (ER+) | ~5 | [3] |

| MDA-MB-231 | Breast Cancer (Triple-negative) | 527.8 (24h) | [14] |

| AY-27 | Rat Bladder Cancer | Not specified | [3] |

| UM-UC-3 | Human Bladder Cancer | Not specified | [3] |

| PC-3 | Prostate Cancer (Androgen-independent) | ~17 | [3] |

| LNCaP | Prostate Cancer (Androgen-dependent) | ~17 | [3] |

| CAR (cisplatin-resistant) | Oral Cancer | ~30 (48h) | [3] |

| HT29 | Colorectal adenocarcinoma | Not specified | [3] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways affected by sinigrin/AITC and a typical experimental workflow for investigating its anticancer effects.

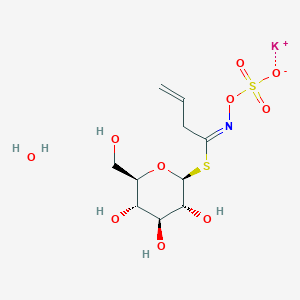

Caption: Conversion of Sinigrin to its active form, AITC.

References

- 1. Sinigrin and Its Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eradication of Myrosinase-Tethered Cancer Cells by Allyl Isothiocyanate Derived from Enzymatic Hydrolysis of Sinigrin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The p53–Bcl-2 connection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Negative regulation of bcl-2 expression by p53 in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Allyl isothiocyanate inhibits cell migration and invasion in human gastric cancer AGS cells via affecting PI3K/AKT and MAPK signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Allyl isothiocyanate inhibits cell metastasis through suppression of the MAPK pathways in epidermal growth factor‑stimulated HT29 human colorectal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Allyl isothiocyanate as a cancer chemopreventive phytochemical - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multidirectional Time-Dependent Effect of Sinigrin and Allyl Isothiocyanate on Metabolic Parameters in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

What is the biological activity of sinigrin hydrate's hydrolysis products?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinigrin, a glucosinolate found abundantly in cruciferous vegetables of the Brassicaceae family such as mustard seeds, broccoli, and Brussels sprouts, is a subject of intense scientific interest.[1] While sinigrin itself exhibits limited biological activity, its true potential is unlocked upon enzymatic hydrolysis.[1][2][3] This process, primarily catalyzed by the enzyme myrosinase (thioglucoside glucohydrolase), is initiated when plant tissues are disrupted, releasing a cascade of bioactive compounds.[4][5] These hydrolysis products are potent molecules with a wide spectrum of effects, including antineoplastic, anti-inflammatory, antimicrobial, and antioxidant activities.[1][6]

This technical guide provides an in-depth exploration of the biological activities of sinigrin hydrate's hydrolysis products. It details the underlying molecular mechanisms, summarizes key quantitative data, presents detailed experimental protocols, and visualizes the critical pathways and workflows involved, serving as a comprehensive resource for professionals in research and drug development.

The Enzymatic Hydrolysis of Sinigrin

The conversion of sinigrin into its bioactive derivatives is a multi-step process governed by specific biochemical conditions.

Myrosinase-Catalyzed Reaction: When plant tissue is damaged, myrosinase, which is physically segregated from sinigrin in intact cells, is released.[4][7] The enzyme cleaves the β-thioglucosidic bond in sinigrin, releasing glucose and forming an unstable aglycone intermediate, thiohydroximate-O-sulfonate.[5][8]

Formation of Hydrolysis Products: This aglycone spontaneously rearranges to form several products. The specific products formed depend on factors such as pH, temperature, and the presence of cofactors like ferrous ions (Fe²⁺).[2][9][10]

-

Allyl Isothiocyanate (AITC): The primary and most biologically significant product, typically formed at neutral pH.[9]

-

Allyl Cyanide (AC) and Allyl Thiocyanate (ATC): Other rearrangement products.[2][9]

-

1-cyano-2,3-epithiopropane (CETP): Formation is favored in the presence of Fe²⁺ and an epithiospecifier protein.[9]

-

Glucose, Sulfate (SO₄²⁻), and Thiocyanate (SCN⁻): These ions and molecules are also released during the hydrolysis process.[11][12]

Caption: The enzymatic hydrolysis pathway of sinigrin by myrosinase.

Biological Activity of Allyl Isothiocyanate (AITC)

AITC is an organosulfur compound and the most extensively studied hydrolysis product of sinigrin, possessing a wide array of pharmacological properties.[4]

Anticancer Activity

AITC has demonstrated significant potential as a chemopreventive and therapeutic agent against various cancers.[4] Its anticancer effects are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and modulation of numerous cell signaling pathways.[13]

Apoptosis Induction: AITC triggers programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[14] Key mechanisms include:

-

Modulation of Bcl-2 Family Proteins: AITC upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2.[14][15]

-

Mitochondrial Disruption: It decreases the mitochondrial membrane potential, leading to the release of cytochrome c, Apoptosis-Inducing Factor (AIF), and Endo G from the mitochondria into the cytoplasm.[14][15]

-

Caspase Activation: Released cytochrome c activates a caspase cascade, including key executioner enzymes like caspase-3 and caspase-9, which dismantle the cell.[14][15]

-

ER Stress: In some cell lines, AITC has been shown to induce apoptosis via endoplasmic reticulum stress pathways, involving proteins like GADD153.[14][15]

Caption: AITC-induced mitochondrial apoptosis pathway.

Cell Cycle Arrest: AITC can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. For instance, in Candida albicans, AITC was found to arrest cells at the G2/M phase, a mechanism that can also induce apoptosis in cancer cells.[16]

Anti-inflammatory and Antioxidant Effects

AITC exhibits potent anti-inflammatory and antioxidant properties.[6]

-

Anti-inflammatory: It can reduce the levels of pro-inflammatory cytokines and modulate key inflammatory signaling pathways.[6]

-

Antioxidant: AITC activates the Nrf2/ARE pathway, a primary cellular defense mechanism against oxidative stress, thereby protecting cells from oxidative damage.[17]

Antimicrobial Activity

AITC is a powerful antimicrobial agent, effective against a broad range of bacteria and fungi.[1][6] It is recognized for its ability to inhibit foodborne pathogens and spoilage organisms.[1][3] Its antifungal activity has been demonstrated against Candida albicans, where it works by inhibiting ergosterol biosynthesis and producing reactive oxygen species (ROS).[16] The mechanism of action is thought to involve the binding of AITC to sulfhydryl groups on essential microbial enzymes.[9]

Biological Activity of Other Hydrolysis Products

While AITC is the most studied product, other molecules released during sinigrin hydrolysis also possess distinct biological functions.

-

Thiocyanate Ion (SCN⁻): This pseudohalide is a crucial component of the innate immune system.[18] In bodily secretions like saliva and airway lining fluid, enzymes such as lactoperoxidase and myeloperoxidase use SCN⁻ and hydrogen peroxide to generate hypothiocyanous acid (HOSCN).[18][19][20] HOSCN is a potent, yet host-compatible, antimicrobial and antiviral agent that helps regulate microflora.[18][20]

-

Sulfate Ion (SO₄²⁻): As the fourth most abundant anion in human plasma, sulfate is essential for a multitude of physiological processes.[21] Its primary role is in sulfonation reactions, which are critical for detoxifying xenobiotics, modulating the activity of steroids and neurotransmitters, and forming essential structural components like glycosaminoglycans in cartilage and other tissues.[21][22]

-

Minor Products (ATC, AC, CETP): The biological activities of other, less common hydrolysis products are not as well-defined. Allyl thiocyanate (ATC) has shown some antimicrobial activity, though it is less stable than AITC.[9] In one study, allyl cyanide (AC) and 1-cyano-2,3-epithiopropane (CETP) were not found to be inhibitory to bacterial growth at concentrations up to 1,000 ppm.[9]

-

Glucose: Glucose is a fundamental source of energy for cellular metabolism. In the context of sinigrin hydrolysis by microbes, high concentrations of glucose have been observed to reduce the rate of sinigrin degradation.[23]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the biological activities of sinigrin hydrolysis products.

Table 1: Antimicrobial Activity of Sinigrin Hydrolysis Products

| Compound | Organism Type | Minimum Inhibitory Concentration (MIC) | Reference(s) |

|---|---|---|---|

| Allyl Isothiocyanate (AITC) | Bacteria | 50 - 1,000 ppm | [9] |

| Nonxerotolerant Yeasts | 1 - 4 ppm | [9] | |

| Candida albicans | 0.125 mg/mL (inhibits ergosterol biosynthesis) | [16] | |

| Allyl Thiocyanate (ATC) | Gram-negative & Gram-positive Bacteria | 200 - 400 ppm | [9] |

| Sinigrin, Allyl Cyanide (AC), CETP | Bacteria | > 1,000 ppm (not inhibitory) |[9] |

Table 2: Anticancer Activity of Hydrolyzed Sinigrin

| Compound Source | Cell Line | Activity Metric | Value | Reference(s) |

|---|

| Hydrolyzed Sinigrin (AITC) | Not specified | IC₅₀ (Anti-proliferative) | 2.71 μM |[1] |

Table 3: Physiological Concentrations of Thiocyanate (SCN⁻)

| Biological Fluid | Concentration Range (Non-smokers) | Reference(s) |

|---|---|---|

| Plasma, Saliva, Airway Fluid, etc. | 0.01 - 3 mM | [18] |

| Saliva | 0.5 - 2 mM |[24] |

Experimental Protocols

Detailed and reproducible methodologies are critical for studying the bioactivity of sinigrin hydrolysis products.

Protocol for Enzymatic Hydrolysis of Sinigrin

This protocol describes the in-vitro enzymatic hydrolysis of sinigrin to generate AITC and other products for subsequent bioassays.

-

Reagent Preparation:

-

Prepare a stock solution of sinigrin monohydrate (e.g., 10 mM) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

-

Prepare a solution of myrosinase enzyme (from a source like white mustard seed) in the same buffer. The final enzyme concentration should be determined empirically (e.g., 0.002 U/mL).[23]

-

-

Enzymatic Reaction:

-

Reaction Termination & Product Extraction:

-

Terminate the reaction by heat inactivation of the myrosinase (e.g., heating at 80°C for 5 minutes).[8]

-

For analysis or application of AITC, extract the aqueous mixture with an organic solvent such as dichloromethane (CH₂Cl₂) or diethyl ether.[26]

-

The resulting organic phase will contain AITC and other lipophilic products, ready for quantification (e.g., by GC-MS) or use in biological assays.

-

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Inoculum Preparation:

-

Culture the test microorganism (e.g., E. coli O157:H7) in a suitable broth (e.g., Tryptic Soy Broth for bacteria, YM Broth for yeasts) to the mid-logarithmic phase.[9]

-

Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

-

Assay Setup (Broth Microdilution):

-

In a 96-well microtiter plate, add 100 µL of appropriate growth medium to each well.

-

Create a two-fold serial dilution of the test compound (e.g., AITC dissolved in a solvent like DMSO, then diluted in broth) across the plate.

-

Inoculate each well (except for a sterility control) with 10 µL of the standardized microbial inoculum.

-

Include a positive control (inoculum with no compound) and a negative control (broth only).

-

-

Incubation and Analysis:

-

Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for E. coli) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[9]

-

Protocol for Apoptosis Assessment via Caspase Activity Assay

This protocol measures the activity of key executioner caspases (e.g., Caspase-3/7) as an indicator of apoptosis.

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., MCF-7 human breast cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of AITC (or other hydrolysis products) for a specified time (e.g., 24 hours). Include untreated and vehicle-treated controls.

-

-

Caspase Assay:

-

Use a commercially available luminescent or fluorescent Caspase-Glo® 3/7 Assay kit.

-

Add the Caspase-Glo® reagent directly to the wells of the plate. The reagent contains a luminogenic caspase-3/7 substrate.

-

Mix gently and incubate at room temperature for 1-2 hours.

-

-

Data Acquisition:

-

Measure the luminescence or fluorescence using a plate reader. The signal intensity is directly proportional to the amount of active caspase-3/7 present in the cells.

-

Normalize the data to cell viability (which can be measured in a parallel plate) to determine the specific increase in caspase activity.

-

Caption: General workflow for assessing the bioactivity of sinigrin products.

Conclusion

The hydrolysis of this compound unleashes a suite of compounds with significant and diverse biological activities. The primary product, allyl isothiocyanate, is a potent agent with well-documented anticancer, anti-inflammatory, and antimicrobial properties, operating through the modulation of multiple cellular signaling pathways. Furthermore, the co-products of this reaction, particularly thiocyanate and sulfate ions, are not inert bystanders but active participants in fundamental physiological processes, including innate immunity and metabolic regulation. A thorough understanding of these activities, supported by robust quantitative data and standardized experimental protocols, is essential for harnessing the therapeutic potential of these natural compounds in drug development and clinical applications.

References

- 1. Sinigrin and Its Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. ars.usda.gov [ars.usda.gov]

- 10. mdpi.com [mdpi.com]

- 11. Simultaneous quantification of sinigrin, sinalbin, and anionic glucosinolate hydrolysis products in Brassica juncea and Sinapis alba seed extracts using ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Allyl isothiocyanate regulates oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion and metastasis via interaction with multiple cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Allyl Isothiocyanate Induces Cell Toxicity by Multiple Pathways in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antifungal activity of Allyl isothiocyanate by targeting signal transduction pathway, ergosterol biosynthesis, and cell cycle in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Role of Thiocyanate in Modulating Myeloperoxidase Activity during Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Biochemical Mechanisms and Therapeutic Potential of the Pseudohalide Thiocyanate in Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 21. portlandpress.com [portlandpress.com]

- 22. rep.bioscientifica.com [rep.bioscientifica.com]

- 23. Influence of temperature, glucose, and iron on sinigrin degradation by Salmonella and Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Evaluation of the Biological Activity of Glucosinolates and Their Enzymolysis Products Obtained from Lepidium meyenii Walp. (Maca) - PMC [pmc.ncbi.nlm.nih.gov]

- 26. cabidigitallibrary.org [cabidigitallibrary.org]

A Technical Guide to Sinigrin Hydrate in Brassicaceae: Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinigrin, an aliphatic glucosinolate, and its hydrolysis product, allyl isothiocyanate (AITC), are of significant interest to the scientific community due to their roles in plant defense and their potential applications in human health, including as anticancer agents.[1][2] Found widely within the Brassicaceae family, the concentration and distribution of sinigrin can vary considerably between species, cultivars, and even different plant tissues.[3][4] This guide provides a comprehensive overview of the natural sources and distribution of sinigrin hydrate, detailed experimental protocols for its extraction and quantification, and a summary of its biosynthesis and metabolic activation.

Natural Sources and Distribution of this compound

Sinigrin is a prominent secondary metabolite in many plants of the order Brassicales, most notably in the family Brassicaceae.[1][5] Its presence is a key characteristic of genera such as Brassica and Sinapis.

Distribution Across Brassicaceae Species

High concentrations of sinigrin are found in several well-known Brassica species. These include Brassica nigra (black mustard), Brassica juncea (brown or Indian mustard), and various cultivars of Brassica oleracea such as Brussels sprouts, cabbage, cauliflower, and Chinese broccoli.[1][3] Conversely, sinigrin is typically absent or present in negligible amounts in species like Brassica rapa and Brassica napus.[3]

Quantitative Distribution in Plant Tissues

The concentration of sinigrin is not uniform throughout the plant. Generally, the highest concentrations are found in reproductive tissues, particularly the seeds, followed by flowers and leaves, with the lowest levels typically observed in the stems and roots.[3][6] This distribution is consistent with its proposed role in defending the plant's most valuable parts against herbivores and pathogens.[5]

The following tables summarize the quantitative data on sinigrin content in various Brassicaceae species and their different parts, as reported in the literature.

Table 1: Sinigrin Content in Different Brassica Species

| Brassica Species | Cultivar/Variety | Plant Part | Sinigrin Content (µmol/g Dry Weight) | Reference(s) |

| Brassica juncea | - | Seed | 0.194 - 51.90 | [3] |

| Brassica juncea | Leaf Mustard | Alabastrums | up to 140.1257 | [6][7] |

| Brassica juncea | Leaf Mustard | Leaves | 1.2023 - 30.7310 (total glucosinolates) | [6] |

| Brassica juncea | Cutlass | Flower | 2050 ± 90 µg/g | [8] |

| Brassica juncea | Domo | Flower | 2300 ± 100 µg/g | [8] |

| Brassica nigra | - | Seed | 12.75 µg/g | [9][10] |

| Brassica nigra | - | Cotyledon Leaves | 7.0 µg/g | [9][10] |

| Brassica nigra | - | True Leaves | 7.1 µg/g | [9][10] |

| Brassica nigra | - | Stems | 6.8 µg/g | [9][10] |

| Brassica oleracea | Brussels Sprouts | - | High | [3] |

| Brassica oleracea | Cabbage | - | Moderate | [3] |

| Brassica oleracea | Broccoli | - | Negligible | [3] |

| Brassica carinata | PC 5 | Deoiled Cake | 21.30 | [11] |

| Brassica carinata | BCRC3 | Deoiled Cake | 165.42 | [11] |

| Brassica napus | NRCG35 | Deoiled Cake | 173.14 | [11] |

| Eruca sativa | RTM314 | Deoiled Cake | 2.92 | [11] |

Table 2: Sinigrin Content in Various Cultivars of Leaf Mustard (Brassica juncea) and Mustard (Brassica juncea var. crispifolia)

| Plant | Variety/Cultivar | Sinigrin Content (µmol/g) | Reference(s) |

| Leaf Mustard | Blue | 215.52 | [12] |

| Leaf Mustard | Ulchung | 204.45 | [12] |

| Leaf Mustard | Purple | 195.94 | [12] |

| Leaf Mustard | Dolsan | 193.05 | [12] |

| Mustard | Blue Mustard | 219.08 | [12] |

| Mustard | Red Mustard | 215.73 | [12] |

| Kale | - | 137.79 | [12] |

| Radish | - | 120.25 | [12] |

The Glucosinolate-Myrosinase System: A "Mustard Oil Bomb"

Sinigrin itself is a relatively inert compound.[5] Its biological activity is realized through the "glucosinolate-myrosinase system," often referred to as the "mustard oil bomb".[5][13] In intact plant tissue, sinigrin is physically separated from the enzyme myrosinase.[14] When the plant tissue is damaged, for instance by chewing insects or during food preparation, myrosinase comes into contact with sinigrin, catalyzing its hydrolysis.[1][14] This reaction releases glucose and an unstable aglycone, which then spontaneously rearranges to form allyl isothiocyanate (AITC), a volatile and pungent compound responsible for the characteristic flavor of mustard and horseradish.[1]

The type of hydrolysis product can be influenced by various factors such as pH and the presence of other proteins.[4][14]

Biosynthesis of Sinigrin

The biosynthesis of sinigrin is a complex, multi-step pathway originating from the amino acid methionine.[1] While the entire pathway is intricate, a simplified model highlights the key stages of side-chain elongation and core structure formation. Transcriptome analysis in Brassica nigra has identified key genes, such as BniMAM1-2, BniCYP79F1, and BniAOP2-1/2, that are highly expressed and play a crucial role in the synthesis and accumulation of sinigrin.[15][16]

Experimental Protocols

Extraction of Sinigrin

The extraction of sinigrin from plant material requires careful consideration to deactivate the myrosinase enzyme and prevent its degradation. Boiling solvents are commonly employed for this purpose.

4.1.1. Boiling Methanol/Ethanol Extraction

This is a widely used method for glucosinolate extraction.

-

Materials:

-

Fresh or freeze-dried plant material

-

70-80% (v/v) methanol or ethanol

-

Water bath

-

Centrifuge

-

Filter paper or syringe filters

-

-

Protocol:

-

Weigh approximately 0.2 g of dried and ground plant material.[6]

-

Add a known volume (e.g., 4 mL) of 70% methanol.[6]

-

Incubate in a water bath at 75-80°C for 20 minutes with intermittent mixing.[6][17] This step deactivates myrosinase.

-

Allow the mixture to cool to room temperature.

-

Centrifuge the extract to pellet the solid material.

-

Collect the supernatant containing the extracted sinigrin.[17]

-

The extract can be further purified if necessary, for example, by adding barium acetate to precipitate interfering compounds.[6]

-

4.1.2. Boiling Water Extraction

An alternative to organic solvents, boiling water can also be effective.

-

Materials:

-

Plant material

-

Deionized water

-

Boiling water bath

-

Centrifuge/filtration apparatus

-

-

Protocol:

-

Homogenize a known weight of plant tissue in a specific volume of boiling water.

-

Maintain in the boiling water bath for a set period (e.g., 5-10 minutes).

-

Cool the mixture rapidly on ice.

-

Centrifuge or filter to remove solid debris. The resulting supernatant contains the sinigrin.

-

Quantification of Sinigrin by HPLC

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of sinigrin.

4.2.1. HPLC Method

-

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase analytical column

-

-

Chromatographic Conditions (Example): [2]

-

Mobile Phase: 20 mM tetrabutylammonium: acetonitrile (80:20, v/v) at pH 7.0

-

Flow Rate: 0.5 mL/min

-

Detection Wavelength: 227 nm

-

Column Temperature: Ambient

-

Injection Volume: 20 µL

-

-

Quantification:

-

Prepare a series of standard solutions of pure this compound of known concentrations (e.g., 0.0625, 0.125, 0.25, 0.5, 1.0 µmol/mL).[6]

-

Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the extracted plant samples.

-

Determine the concentration of sinigrin in the samples by comparing their peak areas to the calibration curve.

-

Bioavailability and Metabolism

When raw or lightly cooked Brassicaceae are consumed, plant myrosinase can hydrolyze sinigrin in the upper gastrointestinal tract.[18] However, cooking inactivates myrosinase.[19] In such cases, intact sinigrin can reach the colon, where it can be metabolized by the gut microbiota.[19][20] Certain bacteria in the human gut, such as Bacteroides thetaiotaomicron, possess myrosinase-like activity and can convert sinigrin to AITC.[20] The conversion rate by gut microflora is variable, with studies showing that 10-30% of sinigrin may be converted to AITC.[19]

Conclusion

This compound is a key bioactive compound in many Brassicaceae species, with its concentration and distribution being highly variable. Understanding these aspects is crucial for agricultural, nutritional, and pharmaceutical research. The provided methodologies for extraction and quantification offer a robust framework for the accurate analysis of sinigrin in plant materials. Further research into the genetic and environmental factors influencing sinigrin content will be valuable for the development of crops with enhanced nutritional or biopesticidal properties.

References

- 1. Sinigrin - Wikipedia [en.wikipedia.org]

- 2. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Influence of Cabbage (Brassica oleracea) Accession and Growing Conditions on Myrosinase Activity, Glucosinolates and Their Hydrolysis Products [mdpi.com]

- 5. The Cellular and Subcellular Organization of the Glucosinolate–Myrosinase System against Herbivores and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. brocku.scholaris.ca [brocku.scholaris.ca]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. biochemjournal.com [biochemjournal.com]

- 12. acgpubs.org [acgpubs.org]

- 13. Frontiers | Myrosinase-dependent and –independent formation and control of isothiocyanate products of glucosinolate hydrolysis [frontiersin.org]

- 14. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Transcriptome Profiling Reveals Candidate Key Genes Involved in Sinigrin Biosynthesis in Brassica nigra [mdpi.com]

- 16. Transcriptome Profiling Reveals Candidate Key Genes Involved in Sinigrin Biosynthesis in <i>Brassica nigra</i> - ProQuest [proquest.com]

- 17. CN102048791B - Method for preparing sinigrin extract - Google Patents [patents.google.com]

- 18. Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Metabolism of sinigrin (2-propenyl glucosinolate) by the human colonic microflora in a dynamic in vitro large-intestinal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

The Chemical Architecture of Sinigrin Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinigrin, a prominent glucosinolate found in cruciferous vegetables of the Brassicaceae family, has garnered significant scientific interest for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antioxidant activities.[1][2] This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of sinigrin hydrate (C₁₀H₁₈KNO₁₀S₂), a common form of this natural compound. We will delve into its precise atomic arrangement, including bond lengths, bond angles, and torsional angles as determined by X-ray crystallography. Furthermore, this guide will present a comprehensive overview of its spectroscopic properties, particularly its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) signatures. Detailed experimental protocols for the isolation, purification, and structural elucidation of this compound are also provided to facilitate further research and development.

Chemical Structure and Stereochemistry

Sinigrin is a glucosinolate characterized by a β-D-glucopyranose moiety linked via a sulfur atom to a (Z)-N-(sulfooxy)but-3-enimidothioate group.[3][4] The hydrated form includes a molecule of water in its crystal lattice.

The systematic IUPAC name for this compound is potassium;[(Z)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate;hydrate.[5][6]

Stereochemical Configuration

The stereochemistry of sinigrin is crucial for its biological activity. Key stereochemical features include:

-

β-D-glucopyranose: The glucose unit exists in its pyranose form with a β-anomeric configuration at the C1' position, where the thioglycosidic bond is equatorial.

-

(Z)-Configuration: The carbon-nitrogen double bond (C=N) in the aglycone side chain possesses a (Z)-configuration. This was definitively confirmed by X-ray crystallography, where the sulfoxy and the thio-glucose substituents are on the same side of the double bond.[3]

The absolute configuration of the chiral centers in the glucose moiety is (2S, 3R, 4S, 5S, 6R).[5]

Crystallographic Data

The precise three-dimensional structure of this compound has been elucidated by single-crystal X-ray diffraction. The refinement of its crystal structure was reported by Marsh and Waser in 1970. The compound crystallizes in the orthorhombic space group P2₁2₁2₁.

While the full crystallographic data is available in the original publication, a summary of key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈KNO₁₀S₂ | [5] |

| Molecular Weight | 415.5 g/mol | [5] |

| Melting Point | 125 - 129 °C | |

| Solubility | Soluble in water. | [6] |

| Appearance | White crystalline powder. | [6] |

Note: Detailed bond lengths, bond angles, and torsion angles are provided in the 1970 publication by Marsh and Waser in Acta Crystallographica Section B.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of this compound in solution.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits characteristic signals for the glucopyranosyl protons and the protons of the allyl group in the aglycone side chain.

Table 2: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound in D₂O

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1' | ~4.95 | d | ~9.5 |

| H-2' | ~3.40 | t | ~9.0 |

| H-3' | ~3.55 | t | ~9.0 |

| H-4' | ~3.45 | t | ~9.0 |

| H-5' | ~3.60 | m | |

| H-6'a | ~3.85 | dd | ~12.0, ~5.0 |

| H-6'b | ~3.70 | dd | ~12.0, ~2.0 |

| H-2 | ~5.90 | m | |

| H-3a | ~5.30 | d | ~17.0 |

| H-3b | ~5.25 | d | ~10.5 |

| H-4 | ~2.80 | m |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. Data compiled from various sources.

¹³C NMR Spectral Data

The carbon NMR spectrum provides further confirmation of the molecular structure.

Table 3: ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Chemical Shift (ppm) |

| C-1' | ~82.0 |

| C-2' | ~72.0 |

| C-3' | ~78.0 |

| C-4' | ~70.0 |

| C-5' | ~77.0 |

| C-6' | ~61.0 |

| C=N | ~150.0 |

| C-2 | ~133.0 |

| C-3 | ~118.0 |

| C-4 | ~30.0 |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. Data compiled from various sources.

Experimental Protocols

Isolation and Purification of this compound from Brassica nigra Seeds

This protocol outlines a common method for the extraction and purification of sinigrin from black mustard seeds.

Caption: Workflow for the isolation and purification of this compound.

-

Extraction:

-

Grind 100 g of Brassica nigra seeds to a fine powder.

-

Transfer the powder to a flask and add 1 L of boiling 70% aqueous methanol.

-

Maintain the mixture at boiling point for 20 minutes with stirring.

-

Filter the hot mixture through cheesecloth and then through filter paper.

-

Concentrate the filtrate under reduced pressure at 40 °C to remove the methanol.

-

-

Purification by Ion-Exchange Chromatography:

-

Prepare a DEAE-Sephadex A-25 column and equilibrate it with water.

-

Load the concentrated aqueous extract onto the column.

-

Wash the column with deionized water to remove unbound impurities.

-

Elute the sinigrin using a stepwise gradient of potassium sulfate solution (e.g., 0.1 M, 0.2 M, 0.5 M).

-

Collect fractions and monitor for the presence of sinigrin using thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Desalting and Crystallization:

-

Pool the sinigrin-containing fractions and desalt them using a suitable method (e.g., gel filtration chromatography on a Sephadex G-10 column or reverse osmosis).

-

Concentrate the desalted solution under reduced pressure.

-

Crystallize the this compound from a minimal amount of hot 90% ethanol by slow cooling.

-

Collect the crystals by filtration and wash with cold ethanol.

-

Dry the crystals under vacuum to obtain pure this compound.

-

NMR Spectroscopic Analysis

Caption: General workflow for NMR spectroscopic analysis of this compound.

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.5-0.7 mL of deuterium oxide (D₂O).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

For ¹³C NMR, a proton-decoupled sequence is used with a larger number of scans for adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Perform phase and baseline correction.

-

Reference the spectra using an internal or external standard (e.g., DSS or TSP for aqueous samples).

-

Single-Crystal X-ray Diffraction

Caption: General workflow for single-crystal X-ray diffraction analysis.

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction (typically 0.1-0.3 mm in all dimensions) by slow evaporation of a saturated aqueous ethanol solution.

-

Data Collection:

-

Mount a selected crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the atomic positions and thermal parameters against the experimental data to obtain the final, accurate crystal structure.

-

Signaling Pathways and Logical Relationships

Sinigrin itself is a precursor to the biologically active compound allyl isothiocyanate (AITC). The conversion is catalyzed by the enzyme myrosinase, which is physically separated from sinigrin in intact plant tissue. Upon tissue damage, myrosinase comes into contact with sinigrin, initiating the hydrolysis.

Caption: Enzymatic hydrolysis of sinigrin to allyl isothiocyanate.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure and stereochemistry of this compound. The detailed information on its crystallographic and spectroscopic properties, along with robust experimental protocols, serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. A thorough understanding of the structure-activity relationships of sinigrin and its derivatives is essential for harnessing their full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. CN102048791B - Method for preparing sinigrin extract - Google Patents [patents.google.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0034070) [hmdb.ca]

In Vivo Conversion of Sinigrin to Allyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinigrin, a glucosinolate found abundantly in cruciferous vegetables of the Brassicaceae family, undergoes enzymatic hydrolysis to form allyl isothiocyanate (AITC), a compound of significant interest for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] This technical guide provides an in-depth overview of the in vivo conversion of sinigrin to AITC, detailing the underlying biochemical processes, factors influencing conversion efficiency, and relevant experimental protocols for its study. Quantitative data from various studies are summarized, and key pathways are visualized to offer a comprehensive resource for researchers in pharmacology and drug development.

The Enzymatic Conversion of Sinigrin to Allyl Isothiocyanate

The conversion of sinigrin to AITC is a classic example of a "mustard oil bomb" defense mechanism in plants.[4] In intact plant cells, sinigrin is physically segregated from the enzyme myrosinase (a β-thioglucosidase).[2][5] Upon tissue disruption, such as through chewing or cutting, myrosinase comes into contact with sinigrin, catalyzing its hydrolysis.[2][5]

The reaction proceeds in two main steps:

-

Myrosinase cleaves the β-thioglucosidic bond in sinigrin, releasing a glucose molecule and an unstable aglycone intermediate, thiohydroximate-O-sulfonate.[6]

-

This intermediate spontaneously undergoes a Lossen-like rearrangement to form the pungent and biologically active AITC.[6]

In vivo, this conversion can be initiated by plant-derived myrosinase in the oral cavity and upper gastrointestinal tract if raw cruciferous vegetables are consumed. However, cooking inactivates myrosinase.[7] In such cases, the conversion of ingested sinigrin to AITC can still occur, albeit potentially to a lesser extent, mediated by the myrosinase-like activity of the human gut microbiota.[7][8][9]

Factors Influencing In Vivo Conversion

The efficiency of sinigrin to AITC conversion in vivo is influenced by several factors:

-

Food Processing: Cooking methods, such as boiling or microwaving, can denature and inactivate myrosinase, significantly reducing the conversion of sinigrin to AITC in the upper digestive tract.[10][7]

-

pH: Myrosinase activity is pH-dependent. While optimal pH can vary, it is generally favored in neutral to slightly acidic conditions.[6][11] Extreme acidic conditions, such as in the stomach, can inhibit myrosinase and may favor the formation of nitriles over isothiocyanates.[6]

-

Cofactors and Inhibitors: Ascorbic acid (Vitamin C) acts as a cofactor for myrosinase, enhancing its activity.[6] Conversely, sulfate, a byproduct of the reaction, can act as a competitive inhibitor.[6]

-

Gut Microbiota Composition: The composition and metabolic activity of an individual's gut microbiome play a crucial role in the conversion of sinigrin from cooked cruciferous vegetables, where plant myrosinase is inactive.[12][9]

Quantitative Data on Sinigrin to AITC Conversion

The extent of in vivo conversion can vary significantly. The following tables summarize quantitative data from various studies.

Table 1: In Vitro Conversion of Sinigrin to AITC by Human Gut Microbiota

| Study System | Sinigrin Concentration | Conversion to AITC (%) | Reference |

| Dynamic in vitro large-intestinal model (pooled human microflora) | 1 mM | 1% | [7] |

| Dynamic in vitro large-intestinal model (pooled human microflora) | 15 mM | 4% | [7] |

| Dynamic in vitro large-intestinal model (individual human microflora) | Not specified | 10 - 30% (mean 19%) | [7][13] |

Table 2: Pharmacokinetic Parameters of AITC and its Metabolites in Rats

| Compound | Dose | Cmax (µg/mL) | Tmax (h) | AUC0-8h (µg·h/mL) | Reference |

| GSH-AITC | Not specified | 1.47 | 0.5 | 1.3 | [14][15] |

| NAC-AITC | Not specified | 14.03 | 0.5 | 12.33 | [14][15] |

GSH-AITC: Glutathione-AITC conjugate; NAC-AITC: N-acetylcysteine-AITC conjugate

Experimental Protocols

Quantification of Sinigrin and AITC by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted for the simultaneous analysis of sinigrin and its primary hydrolysis product, AITC.[16]

Methodology:

-

Sample Preparation:

-

For plant material: Extract ground seeds or lyophilized tissue with water.[16]

-

For biological fluids (e.g., plasma, urine): Perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation.

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile). A method using 20 mM tetrabutylammonium:acetonitrile (80:20, v/v) at pH 7.0 has been described.[17]

-

Flow Rate: Typically 0.5-1.0 mL/min.[17]

-

Detection: UV detection at approximately 227 nm for sinigrin and AITC.[18]

-

-

Quantification:

-

Prepare standard curves for both sinigrin and AITC of known concentrations.

-

Calculate the concentration in the samples by comparing the peak areas to the standard curves.

-

Myrosinase Activity Assay

This assay measures the activity of myrosinase by monitoring the disappearance of its substrate, sinigrin.[18]

Methodology:

-

Enzyme Extraction:

-

Reaction Mixture:

-

Activity Measurement:

-

Initiate the reaction by adding a known amount of the enzyme extract to the reaction mixture.

-

Immediately monitor the decrease in absorbance at 227 nm over time (e.g., for 3 minutes) using a spectrophotometer.[18]

-

-

Calculation:

-

Calculate the myrosinase activity based on the rate of sinigrin disappearance, using the molar extinction coefficient for sinigrin (approximately 7000 L/mol/cm).[18]

-

Signaling Pathways Modulated by Allyl Isothiocyanate

AITC has been shown to exert its biological effects, particularly its anticancer properties, by modulating multiple cellular signaling pathways.[20]

Key Affected Pathways:

-

Apoptosis Induction: AITC can induce apoptosis (programmed cell death) in cancer cells. It has been shown to increase the production of reactive oxygen species (ROS) and intracellular Ca2+, decrease mitochondrial membrane potential, and activate caspases-3, -8, and -9.[21] It also modulates the expression of Bcl-2 family proteins, increasing the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2.[21]

-

Inflammation and Oxidative Stress: AITC can regulate pathways related to inflammation and oxidative stress.[20] It has been shown to inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response, thereby reducing the expression of pro-inflammatory cytokines.[1]

-

Cell Cycle Arrest: AITC can cause cell cycle arrest, particularly at the G2/M phase, by modulating the activity of key cell cycle regulatory proteins such as CDK1/cyclin B.[1]

Conclusion

The in vivo conversion of sinigrin to AITC is a complex process influenced by a variety of factors, from food preparation to individual gut microbiota. Understanding these nuances is critical for the development of AITC-based therapeutics and for accurately interpreting the health benefits associated with the consumption of cruciferous vegetables. The experimental protocols and data presented in this guide provide a foundational framework for researchers to further explore the pharmacology of this promising natural compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Allyl Isothiocyanate - Molecule of the Month - January 2024 (HTML version) [chm.bris.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Myrosinase - Wikipedia [en.wikipedia.org]

- 7. Metabolism of sinigrin (2-propenyl glucosinolate) by the human colonic microflora in a dynamic in vitro large-intestinal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Multidirectional Time-Dependent Effect of Sinigrin and Allyl Isothiocyanate on Metabolic Parameters in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 12. article.imrpress.com [article.imrpress.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Pharmacokinetics, Tissue Distribution, and Anti-Lipogenic/Adipogenic Effects of Allyl-Isothiocyanate Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics, Tissue Distribution, and Anti-Lipogenic/Adipogenic Effects of Allyl-Isothiocyanate Metabolites | PLOS One [journals.plos.org]

- 16. Direct and simultaneous analysis of sinigrin and allyl isothiocyanate in mustard samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential [mdpi.com]

- 18. Purification of Active Myrosinase from Plants by Aqueous Two-Phase Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 19. terresinovia.fr [terresinovia.fr]

- 20. Allyl isothiocyanate regulates oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion and metastasis via interaction with multiple cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Allyl Isothiocyanate Induces Cell Toxicity by Multiple Pathways in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Anti-inflammatory and Antioxidant Properties of Sinigrin Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinigrin (potassium allylglucosinolate), a prominent glucosinolate found in cruciferous vegetables of the Brassicaceae family such as mustard seeds (Brassica nigra), broccoli, and Brussels sprouts, has garnered significant scientific interest.[1][2][3][4] Upon enzymatic hydrolysis by myrosinase, sinigrin is converted to allyl isothiocyanate (AITC), a compound known for its pungent flavor and various biological activities.[2][3][5] However, research has increasingly focused on the therapeutic potential of sinigrin itself, particularly its anti-inflammatory and antioxidant properties.[3][4][6] This technical guide provides an in-depth review of the current understanding of sinigrin hydrate's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Section 1: Anti-inflammatory Properties of this compound

This compound exerts its anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. The primary mechanisms involve the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the inhibition of the NOD-like receptor protein 3 (NLRP3) inflammasome.[7][8][9]

Mechanism of Action: Key Signaling Pathways

1.1.1. Inhibition of NF-κB and MAPK Pathways

In inflammatory states, signaling molecules like lipopolysaccharide (LPS) activate cascades that lead to the phosphorylation and activation of MAPKs (such as JNK, p38, and ERK) and the activation of the NF-κB transcription factor.[3][7] Activated NF-κB translocates to the nucleus, where it promotes the transcription of genes encoding pro-inflammatory cytokines and enzymes. Sinigrin has been shown to inhibit the phosphorylation of JNK and p38 MAPKs and suppress the nuclear translocation and expression of the p65 subunit of NF-κB.[3][7] This dual inhibition effectively downregulates the inflammatory response.[3][7][8]

1.1.2. Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), through the activation of caspase-1.[7][9] Sinigrin treatment has been demonstrated to decrease the production of IL-1β and IL-18 by suppressing the expression of key components of the inflammasome, including NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and caspase-1 in LPS/ATP-stimulated macrophages.[7][9]

Visualization of Anti-inflammatory Signaling Pathways

dot

Caption: Sinigrin's inhibition of key inflammatory signaling pathways.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative effects of this compound observed in various in vitro and in vivo models.

Table 1: In Vitro Anti-inflammatory Effects of this compound

| Model System | Treatment | Concentration | Measured Parameter | Result | Reference |

| RAW 264.7 Macrophages | LPS-stimulated | Concentration-dependent | Nitric Oxide (NO) Production | Inhibition | [7] |

| RAW 264.7 Macrophages | LPS-stimulated | Concentration-dependent | COX-2 Expression | Inhibition | [7] |

| RAW 264.7 Macrophages | LPS-stimulated | Concentration-dependent | Prostaglandin E2 (PGE2) | Inhibition | [7] |

| RAW 264.7 Macrophages | LPS-stimulated | Not specified | TNF-α Production | Significant suppression | [3][7] |

| RAW 264.7 Macrophages | LPS-stimulated | Not specified | IL-6 Production | Significant suppression | [3][7] |

| 3T3-L1 Adipocytes | Not specified | 1-100 µg/mL | TNF-α Production | Suppression | [6] |

| 3T3-L1 Adipocytes | Not specified | 1-100 µg/mL | IL-6 Production | Suppression | [6] |

| 3T3-L1 Adipocytes | Not specified | 1-100 µg/mL | IL-1β Production | Suppression | [6] |

| 3T3-L1 Adipocytes | Not specified | 1-100 µg/mL | IL-18 Production | Suppression | [6] |

| LPS/ATP-stimulated cells | Not specified | Not specified | IL-1β Production | Decreased | [7] |

| LPS/ATP-stimulated cells | Not specified | Not specified | IL-18 Production | Decreased | [7] |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Condition | Dosage | Duration | Key Findings | Reference |

| Mice | Dextran Sulfate Sodium (DSS)-induced colitis | 15-30 mg/kg (oral) | 12 days | Mitigated weight loss, attenuated colon shrinkage, improved disease index, abrogated IL-17 levels. | [6][10] |

| ApoE-deficient mice | Atherosclerosis | Not specified | Not specified | Repressive effects on VCAM-1 and ICAM-1 expression. | [3] |

Experimental Protocols

1.4.1. In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)

-

Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin solution at 37°C in a 5% CO₂ humidified incubator.

-

Treatment: Cells are seeded in plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the culture medium for a defined period (e.g., 24 hours).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent assay.

-

Cytokine Quantification (TNF-α, IL-6): Levels of pro-inflammatory cytokines in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis: Cell lysates are prepared to analyze the protein expression levels of inflammatory markers like COX-2, iNOS, and the phosphorylation status of MAPK and NF-κB pathway proteins.

-

1.4.2. In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model

-

Animal Model: Male C57BL/6 mice (6-8 weeks old) are typically used.

-

Induction of Colitis: Acute colitis is induced by administering 2-5% (w/v) DSS in the drinking water for a period of 7-10 days.

-

Sinigrin Administration: this compound (e.g., 15 or 30 mg/kg body weight) is administered orally once daily, either as a prophylactic (starting before DSS) or therapeutic (starting after DSS induction) treatment.[10]

-

Monitoring: Mice are monitored daily for body weight, stool consistency, and presence of blood in the stool to calculate a Disease Activity Index (DAI).

-

Endpoint Analysis: At the end of the experiment, mice are euthanized. The colon is excised, its length is measured, and tissue samples are collected for:

-

Histopathological Analysis (H&E Staining): To assess tissue damage, ulceration, and inflammatory cell infiltration.

-

Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration in the colon tissue.

-

Cytokine Analysis (ELISA or RT-qPCR): To measure the levels of inflammatory cytokines (e.g., IL-17, TNF-α) in colon tissue homogenates.[10]

-

Western Blot Analysis: To investigate the expression of signaling proteins in the MAPK pathway.[10]

-

Section 2: Antioxidant Properties of this compound

This compound exhibits antioxidant activity through both direct and indirect mechanisms. It can directly scavenge free radicals and also enhance the endogenous antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Mechanism of Action: Nrf2 Pathway Activation

The Nrf2 pathway is a primary regulator of cellular resistance to oxidative stress.[11] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding a battery of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).[11][12][13] Sinigrin and its metabolites are known to induce the expression of these protective enzymes, thereby bolstering the cell's ability to neutralize reactive oxygen species (ROS).[12]

Visualization of Nrf2 Antioxidant Pathway

dot

Caption: Activation of the Nrf2-ARE antioxidant pathway by sinigrin.

Quantitative Data on Antioxidant Effects

Table 3: In Vitro and In Vivo Antioxidant Effects of this compound

| Assay / Model | Measured Parameter | Result | Reference |

| Rancimat Test | Prolongation of olive oil oxidation stability | Sinigrin-loaded liposomes showed antioxidant potential. | [14] |

| Rats treated with lipopolysaccharide | Urinary nitrate + nitrite levels | Significantly reduced, indicating lower reactive nitrogen species. | [3] |

| Swiss Mice (Myocardium) | Catalase (CAT) levels in females | Significant increase (p ≤ 0.05) | [15] |

| Swiss Mice (Myocardium) | Total Glutathione (tGSH) in females | Significant increase (p ≤ 0.05) | [15] |

| Rodent Models | Enzyme Expression (Gastrointestinal tract) | Induced expression of NAD(P)H:quinone oxidoreductase 1 and glutathione-S-transferase. | [12] |

| in vitro anti-genotoxic assay | Inhibition of H₂O₂-induced clone formation | High anti-genotoxic effect (84.61% inhibition). | [3] |

Experimental Protocols

2.4.1. Rancimat Test for Oxidative Stability

-

Principle: The Rancimat method is an accelerated aging test to determine the oxidative stability of fats and oils. The oil sample is heated while a continuous stream of air is passed through it. Volatile oxidation products are collected in a measuring vessel containing deionized water, and the change in conductivity of the water is continuously measured. The time until a rapid increase in conductivity occurs is called the induction time.

-

Procedure:

-

A precise amount of edible oil (e.g., 2.5 g of olive oil) is weighed into a reaction vessel.[14]

-

The test substance (this compound or sinigrin-loaded liposomes) is added at a specific concentration (e.g., 0.1% or 0.2% w/w).[14]

-

The vessel is placed in the Rancimat apparatus, heated to a set temperature (e.g., 100-120°C), and subjected to a constant airflow.

-

The induction time is automatically recorded by the instrument's software. A longer induction time compared to the control (oil alone) indicates antioxidant activity.

-

2.4.2. Cellular Antioxidant Activity (CAA) Assay

-

Principle: This assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from dichlorofluorescin diacetate (DCFH-DA) by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in cultured cells.

-

Procedure:

-

Human hepatocarcinoma HepG2 cells are seeded in a 96-well plate and incubated.

-

Cells are treated with various concentrations of this compound along with DCFH-DA.

-

After an incubation period, the free radical initiator AAPH is added to all wells.

-

The fluorescence is measured over time using a microplate reader.

-

The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time. Quercetin is often used as a positive control.

-

Section 3: Experimental Workflow Visualizations

The following diagrams illustrate typical experimental workflows for assessing the properties of this compound.

General Workflow for In Vitro Bioactivity Screening

dot

Caption: Typical workflow for in vitro screening of this compound.

General Workflow for In Vivo Animal Studies

dot

Caption: Typical workflow for in vivo studies using a disease model.

Conclusion

This compound demonstrates significant potential as a dual anti-inflammatory and antioxidant agent. Its multifaceted mechanism of action, centered on the inhibition of the NF-κB, MAPK, and NLRP3 inflammasome pathways and the activation of the Nrf2 antioxidant response, provides a strong rationale for its development as a therapeutic agent for chronic inflammatory diseases.[8] The quantitative data from both in vitro and in vivo studies consistently support its efficacy in reducing inflammatory markers and enhancing antioxidant defenses. While these findings are promising, further research, including rigorous clinical trials, is necessary to fully delineate its therapeutic applications, establish optimal dosing, and ensure its safety and efficacy in humans.[8] The continued exploration of this compound and its derivatives could lead to novel strategies for managing conditions where inflammation and oxidative stress are key pathological factors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. biorlab.com [biorlab.com]

- 3. Sinigrin and Its Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sinigrin - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Sinigrin inhibits production of inflammatory mediators by suppressing NF-κB/MAPK pathways or NLRP3 inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deciphering the therapeutic potential of Sinigrin: A promising anti-inflammatory agent for chronic disease management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sinigrin Attenuates the Dextran Sulfate Sodium-induced Colitis in Mice by Modulating the MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sinigrin Monohydrate, synthetic - LKT Labs [lktlabs.com]

- 13. The involvement of Nrf2 antioxidant signalling pathway in the protection of monocrotaline-induced hepatic sinusoidal obstruction syndrome in rats by (+)-catechin hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Application Note: High-Efficiency Extraction of Sinigrin Hydrate from Mustard Seeds

Audience: Researchers, scientists, and drug development professionals.

Abstract: Sinigrin, a glucosinolate found abundantly in the seeds of plants from the Brassicaceae family, such as Brassica juncea (Indian Mustard), is a precursor to the potent anticancer compound allyl isothiocyanate (AITC).[1][2] Effective extraction of intact sinigrin is crucial for research and development, requiring methods that are both high-yield and prevent enzymatic degradation. This document provides detailed protocols for extracting sinigrin hydrate from mustard seeds using conventional hot solvent and advanced ultrasonic-assisted methods. It includes a comparative analysis of different extraction techniques, step-by-step experimental procedures, and a validated RP-HPLC method for quantification.

Comparison of Extraction Methodologies

The choice of extraction solvent and method significantly impacts the yield and purity of the recovered sinigrin. A critical step in any method is the immediate inactivation of the myrosinase enzyme upon cell disruption to prevent the hydrolysis of sinigrin.[2] This is typically achieved by exposing the seed material to high temperatures. A comparison of common and optimized methods reveals significant differences in efficiency.[1][3][4]

Table 1: Quantitative Comparison of Sinigrin Extraction Methods

| Extraction Method | Solvent System | Temperature | Key Quantitative Outcome |

|---|---|---|---|

| Conventional Hot Solvent | Boiling Water | 100 °C | Serves as a baseline for comparison.[3][4] |

| Conventional Hot Solvent | Boiling 50% (v/v) Aqueous Acetonitrile | ~82 °C | Yields 15% more sinigrin than boiling water extraction.[3][4] |

| Conventional Hot Solvent | 70% (v/v) Aqueous Methanol | 70 °C | An effective alternative to acetonitrile-based methods.[2][3] |

| Ultrasonic-Assisted Solvent Extraction (USE) | 57% (v/v) Aqueous Ethanol | 81 °C | Achieved a productivity of 3.84 ± 0.02%, a 70.67% increase over conventional methods.[1][5] |

Experimental Protocols

Protocol 1: Conventional Hot Solvent Extraction

This protocol describes a general method for extracting sinigrin using hot solvents to ensure myrosinase inactivation. Boiling 50% (v/v) aqueous acetonitrile is noted as a highly efficacious solvent.[3]

A. Materials and Reagents:

-

Whole mustard seeds (Brassica juncea)

-

Acetonitrile (HPLC grade)

-

Deionized water

-

Grinder or mill

-

Heating mantle with magnetic stirrer

-

Reflux condenser

-

Centrifuge and appropriate tubes

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator

B. Procedure:

-

Seed Preparation: Grind mustard seeds into a fine powder.

-

Solvent Preparation: Prepare a 50% (v/v) solution of acetonitrile in deionized water.

-

Extraction:

-

Place the powdered mustard seed into a round-bottom flask (a 1:10 solid-to-solvent ratio is recommended, e.g., 10 g powder in 100 mL solvent).

-

Add the 50% acetonitrile solution and bring to a boil under reflux with continuous stirring. The rapid heating inactivates the myrosinase enzyme.

-

Maintain the reflux for 1 hour.

-

-

Recovery:

-

Cool the mixture to room temperature.

-

Centrifuge the slurry at 4000 rpm for 10 minutes to pellet the solid material.

-

Decant the supernatant and filter it to remove any remaining fine particles.

-

-

Solvent Removal:

Protocol 2: Optimized Ultrasonic-Assisted Solvent Extraction (USE)

This method utilizes ultrasonication to enhance extraction efficiency, leading to significantly higher yields in a shorter time.[1] The optimized conditions have been determined using response surface methodology.[1][5]

A. Materials and Reagents:

-

Defatted mustard seed powder

-

Ethanol (ACS grade)

-

Deionized water

-

Ultrasonic bath or probe sonicator with temperature control

-

Centrifuge and tubes

-

Filter assembly

B. Procedure:

-

Seed Preparation: If starting with whole seeds, grind them and defat the resulting powder using a Soxhlet extractor with a non-polar solvent like hexane.

-

Solvent Preparation: Prepare a 57% (v/v) solution of ethanol in deionized water.

-

Extraction:

-

Recovery and Clarification:

-

After extraction, centrifuge the mixture to separate the solid residue.

-

Filter the supernatant to obtain a clear crude extract.

-

-

Solvent Removal:

-

Concentrate the extract using a rotary evaporator to remove the ethanol. The remaining aqueous solution can be freeze-dried.

-

Purification and Quantification

Protocol 3: Purification by Anion-Exchange Chromatography

For applications requiring high-purity sinigrin, the crude extract can be purified using anion-exchange chromatography to separate the anionic glucosinolate from other components like proteins and sugars.[6]

A. Materials and Reagents:

-

Crude sinigrin extract

-

Strongly basic anion-exchange resin (e.g., PA312LOH)[6]

-

Sodium chloride (for elution)

-

Deionized water

-

Chromatography column

B. Procedure:

-

Column Packing: Prepare and pack the anion-exchange resin into a column according to the manufacturer's instructions.

-

Loading: Load the aqueous crude sinigrin extract onto the column.

-

Washing: Wash the column with deionized water to remove unbound neutral molecules.

-

Elution: Elute the bound sinigrin using a salt solution (e.g., NaCl). The optimal salt concentration should be determined empirically but can start in the range of 0.1-1.0 M.[6]

-

Recovery: Collect the fractions containing sinigrin. The fractions can be desalted using dialysis or size-exclusion chromatography, followed by freeze-drying to yield purified this compound. A study using this method increased purity from 43.05% to 79.63%.[6]

Protocol 4: Quantification by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a validated method for the direct quantification of sinigrin in extracts without requiring a desulfation step.[7][8]

A. Principle: Sinigrin is quantified using an isocratic RP-HPLC system with a C18 column. An ion-pairing agent, tetrabutylammonium (TBA), is added to the mobile phase to improve the retention and separation of the anionic sinigrin molecule.[7] Detection is performed via UV absorbance at 227 nm.[7][8]

B. HPLC System Parameters:

Table 2: RP-HPLC Conditions for Sinigrin Quantification

| Parameter | Specification |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)[7] |

| Mobile Phase | 20 mM Tetrabutylammonium (TBA):Acetonitrile (80:20, v/v), adjusted to pH 7.0[7][8] |

| Flow Rate | 0.5 - 1.0 mL/min[7][8] |

| Detection | UV Absorbance at 227 nm[7][8] |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient (~25 °C) |

| Standard | this compound certified reference material |

C. Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a calibration curve by making serial dilutions (e.g., 50-800 µg/mL).[8]

-

Sample Preparation: Dilute the crude or purified sinigrin extract in the mobile phase to a concentration within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the sinigrin peak based on the retention time of the standard (typically 3-4 minutes under these conditions).[8] Calculate the concentration in the samples by correlating their peak areas with the standard calibration curve.

Diagrams and Workflows

Caption: Workflow for sinigrin extraction, purification, and analysis.